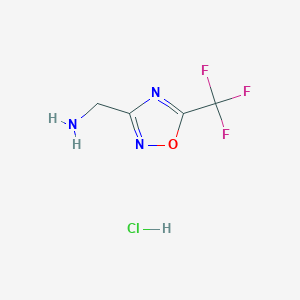
(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
描述
(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C4H5ClF3N3O and its molecular weight is 203.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS No. 1364677-67-7) is a compound characterized by its unique oxadiazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 203.55 g/mol
- Synonyms : C-(5-Trifluoromethyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride
Biological Activity Overview
Research has demonstrated that oxadiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
-
Cytotoxicity Studies :
- In vitro studies have shown that compounds with the oxadiazole moiety can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound demonstrated cytotoxic effects with IC values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- Mechanism of Action :
Antimicrobial Activity
Studies have indicated that oxadiazole derivatives possess significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains and fungi .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural features:
- Substituents : The presence of trifluoromethyl groups has been associated with enhanced lipophilicity and biological activity. Modifications at different positions on the oxadiazole ring can lead to variations in potency and selectivity against target cells .
| Compound | Structural Feature | IC (µM) | Biological Activity |
|---|---|---|---|
| 5a | Trifluoromethyl | 0.65 | Anticancer |
| 5b | Methyl group | 2.41 | Anticancer |
| 5c | No substitution | >100 | Less active |
Case Studies
- Study on Apoptosis Induction :
- Antimicrobial Efficacy :
科学研究应用
The compound is classified under several hazard categories:
- Acute Toxicity : Harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
- Eye Irritation : Causes serious eye irritation (H319).
- Respiratory Irritation : May cause respiratory irritation (H335) .
Pharmaceutical Development
The oxadiazole ring system is known for its biological activity, particularly in the development of pharmaceuticals. Research indicates that compounds containing oxadiazole structures can exhibit antimicrobial, antifungal, and anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of oxadiazole show significant antimicrobial activity against various bacterial strains. The incorporation of the trifluoromethyl group in the structure increases efficacy due to enhanced interaction with microbial membranes.
Agricultural Chemistry
Compounds like this compound are being explored for their potential use as agrochemicals. Their ability to inhibit specific enzymes involved in plant growth regulation can lead to the development of novel herbicides or fungicides.
Case Study: Herbicidal Properties
Research has shown that oxadiazole derivatives can act as effective herbicides by targeting the photosynthesis pathway in plants, thus providing a mechanism for controlling unwanted vegetation without harming crops.
Material Science
The unique chemical structure of this compound allows for its application in material sciences, particularly in the synthesis of polymers and coatings that require specific thermal and chemical resistance properties.
Case Study: Polymer Synthesis
In a recent study, researchers synthesized a polymer incorporating this compound as a monomer. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.
属性
IUPAC Name |
[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O.ClH/c5-4(6,7)3-9-2(1-8)10-11-3;/h1,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWGOUAWGVYBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















